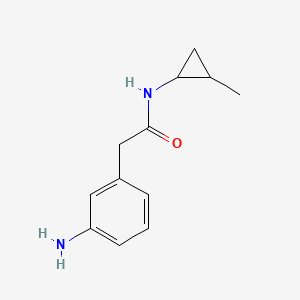![molecular formula C11H18N2O3 B7555591 N-[1-(hydroxymethyl)cyclopentyl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B7555591.png)
N-[1-(hydroxymethyl)cyclopentyl]-5-oxopyrrolidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(hydroxymethyl)cyclopentyl]-5-oxopyrrolidine-2-carboxamide, commonly known as 5-OP, is a chemical compound that has been used in scientific research for its potential therapeutic applications. This compound belongs to the class of pyrrolidine carboxamides and has been synthesized using various methods.
Mechanism of Action
The exact mechanism of action of 5-OP is not fully understood. However, it has been suggested that it may act by modulating the activity of certain neurotransmitters in the brain, such as GABA and glutamate. It has also been shown to inhibit the activity of certain enzymes that are involved in the inflammatory response.
Biochemical and Physiological Effects:
Studies have shown that 5-OP has a number of biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines in the brain, which may contribute to its anti-inflammatory effects. It has also been shown to increase the levels of certain neurotransmitters, such as dopamine and serotonin, which may contribute to its analgesic and anticonvulsant effects.
Advantages and Limitations for Lab Experiments
One of the advantages of using 5-OP in lab experiments is its potential therapeutic applications. It has been shown to have a number of pharmacological effects, which make it a promising candidate for further research. However, one of the limitations of using 5-OP is its relatively low solubility in water, which may make it difficult to administer in certain experimental settings.
Future Directions
There are a number of future directions that could be pursued in the study of 5-OP. One area of research could focus on its potential use in the treatment of neurodegenerative diseases. Another area of research could focus on its potential use in cancer therapy. Additionally, further studies could be conducted to elucidate the exact mechanism of action of 5-OP and to optimize its pharmacological properties.
Synthesis Methods
The synthesis of 5-OP has been reported using various methods. One of the most commonly used methods involves the reaction of cyclopentylamine with 2-pyrrolidone-5-carboxylic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC). The resulting intermediate is then treated with formaldehyde and hydroxylamine to obtain 5-OP. Other methods involve the use of different starting materials and coupling agents.
Scientific Research Applications
5-OP has been studied for its potential therapeutic applications in various fields of research. It has been shown to have anticonvulsant, analgesic, and anti-inflammatory properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In addition, 5-OP has been investigated for its potential use in cancer therapy.
properties
IUPAC Name |
N-[1-(hydroxymethyl)cyclopentyl]-5-oxopyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O3/c14-7-11(5-1-2-6-11)13-10(16)8-3-4-9(15)12-8/h8,14H,1-7H2,(H,12,15)(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZCLDYPXVAVOJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CO)NC(=O)C2CCC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(hydroxymethyl)cyclopentyl]-5-oxopyrrolidine-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[[2-(3-aminophenyl)acetyl]amino]-N-methylpropanamide](/img/structure/B7555516.png)
![1-(2,3,4a,5,6,7,8,8a-Octahydrobenzo[b][1,4]oxazin-4-yl)-2-(3-aminophenyl)ethanone](/img/structure/B7555528.png)
![2-[3-(2,4-Dichlorophenyl)propanoylamino]-4-methoxybutanoic acid](/img/structure/B7555531.png)
![2-[3-(3-Bromophenyl)propanoylamino]-4-methoxybutanoic acid](/img/structure/B7555535.png)


![1-[[2-(3-Chlorophenyl)acetyl]amino]cyclopentane-1-carboxylic acid](/img/structure/B7555565.png)
![2-(3-chlorophenyl)-N-[(4S)-4-methoxypyrrolidin-3-yl]acetamide](/img/structure/B7555570.png)
![2-[[2-(2,5-Dichlorophenoxy)acetyl]amino]-4-methoxybutanoic acid](/img/structure/B7555582.png)
![2-[2-[(3-Chlorobenzoyl)amino]phenyl]acetic acid](/img/structure/B7555590.png)
![N-[1-(hydroxymethyl)cyclopentyl]-3-oxo-4H-1,4-benzoxazine-6-carboxamide](/img/structure/B7555599.png)


![3-[[2-(3-Chlorophenyl)acetyl]amino]-4-methylbenzoic acid](/img/structure/B7555609.png)